5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Overview
Description
5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It has been studied for its potential anti-tumor activities .
Synthesis Analysis
The synthesis of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the oxidation of aminopyrimidine Schiff bases .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight is 150.1380 . The IUPAC Standard InChIKey is ZUIVNYGZFPOXFW-UHFFFAOYSA-N .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, focusing on six unique applications:
Antimicrobial Agents
Research has shown that derivatives of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exhibit significant antimicrobial activity. These compounds have been studied for their potential to act as lead compounds in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Antimalarial Activity
This compound has been investigated for its potential use in antimalarial drugs. Studies have focused on its ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for the survival of the malaria parasite . This makes it a promising candidate for the development of new antimalarial therapies.
HIV Therapeutics
5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has been explored for its pharmacological activity related to HIV treatment. It has shown potential in binding to HIV TAR RNA, which is essential for the replication of the virus . This binding activity could lead to the development of novel HIV therapeutic agents.
Cancer Research
In cancer research, this compound has been studied for its potential to inhibit various cancer cell lines. Its unique structure allows it to interact with specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. This makes it a valuable candidate for further investigation in cancer therapy .
Proteomics Research
The compound is also used in proteomics research, where it serves as a tool for studying protein interactions and functions. Its ability to bind to specific proteins makes it useful in identifying and characterizing protein complexes and pathways involved in various biological processes .
Agrobactericides Development
Recent studies have highlighted the potential of 5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine derivatives in the development of agrobactericides. These compounds have shown efficacy in controlling plant pathogens, making them promising candidates for agricultural applications .
Safety and Hazards
properties
IUPAC Name |
5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7H,1H3,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOHGHCESYZASH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321734 | |
Record name | 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779227 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
72966-19-9 | |
Record name | 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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